molecular formula C13H20N4O3 B023853 (R)-利索非林 CAS No. 100324-81-0

(R)-利索非林

货号 B023853
CAS 编号: 100324-81-0
分子量: 280.32 g/mol
InChI 键: NSMXQKNUPPXBRG-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (R)-Lisofylline involves the modification of the xanthine molecule, specifically by attaching a 5-R-hydroxyhexyl side chain to the xanthine core. Recent studies have focused on improving the synthesis process to increase the potency and bioavailability of LSF. A focused library of LSF analogs was developed, maintaining the essential 5-R-hydroxyhexyl side chain while substituting various nitrogen-containing heterocyclic substructures for the xanthine moiety, aiming to resolve the potency and pharmacokinetic liabilities of LSF (Cui et al., 2006).

Molecular Structure Analysis

LSF's molecular structure, characterized by the presence of a 5-R-hydroxyhexyl group attached to a xanthine skeleton, plays a crucial role in its biological activity and pharmacokinetic profile. Notably, the stereochemistry of the hydroxyhexyl side chain significantly influences the compound's pharmacological effects. The molecular structure has been further elucidated through X-ray diffraction analyses, providing insight into its action mechanism and interaction with biological molecules (Borowiecki et al., 2021).

Chemical Reactions and Properties

LSF interacts with biological systems primarily through its inhibition of phosphatidic acid (PA) generation, a critical mediator in the inflammatory response. Its chemical properties allow it to modulate lipid metabolism significantly, evidenced by its rapid and prolonged suppression of serum levels of free fatty acids, which may contribute to its anti-inflammatory and immunomodulatory effects (Bursten et al., 1998).

Physical Properties Analysis

The physical properties of LSF, including its solubility and half-life, are crucial for its pharmacokinetic profile. LSF exhibits high solubility and a short half-life, which have been significant challenges in its clinical development. Efforts to improve these properties have led to the creation of novel formulations and analogs with enhanced bioavailability and prolonged activity (Italiya et al., 2019).

Chemical Properties Analysis

The anti-inflammatory and immunomodulatory properties of LSF are largely attributed to its chemical structure and ability to modulate key metabolic pathways. It inhibits the generation of pro-inflammatory cytokines and phosphatidic acid, contributing to its therapeutic potential in various inflammatory and autoimmune diseases. These chemical properties underpin its action mechanism, highlighting its role in preserving mitochondrial metabolism and protecting cells from cytokine-induced damage (Chen et al., 2002).

科学研究应用

  1. 肺损伤和死亡率的治疗: 发现利索非林可以改善高氧诱导的肺损伤和死亡率。这归因于它抑制 CREB 激活、减少膜氧化和抑制肺部促炎细胞因子的表达 (George 等人,1999)

  2. 自身免疫性糖尿病预防: 它抑制 STAT4 激活,进而预防 NOD 小鼠的自身免疫性糖尿病 (Yang 等人,2003)。此外,利索非林保护 β 细胞免受 Th1 细胞因子诱导的功能障碍,减少了非肥胖糖尿病小鼠中 1 型糖尿病的发生 (Cui 等人,2006)

  3. 肠道和肝脏损伤的改善: 利索非林治疗改善了大鼠出血和复苏引起的肠道和肝脏损伤,可能是通过保护微血管灌注和组织三磷酸腺苷浓度 (Wattanasirichaigoon 等人,2000)

  4. 肠道屏障功能障碍的减少: 利索非林减少了缺血和缺血/再灌注引起的肠道屏障功能障碍,可能是由于绒毛高度的保持 (Wattanasirichaigoon 等人,1999)

  5. 治疗急性呼吸窘迫综合征 (ARDS) 的潜力: 利索非林是一种候选药物,正在研究用于治疗急性呼吸窘迫综合征、急性肺损伤、脓毒性休克和黏膜炎 (Pękala 等人,2007)

  6. 脓毒症期间中性粒细胞功能调节: 它可以选择性地下调某些中性粒细胞功能并逆转脓毒症期间的中性粒细胞减少 (Oka 等人,1999)

  7. 预防自身免疫性疾病的治疗价值: 利索非林可能在预防自身免疫性疾病,包括 1 型糖尿病,以及在胰岛分离期间保持 β 细胞功能质量方面具有治疗价值 (Yang 等人,2005)

  8. 在失血性休克中的应用: 它已显示出在失血性休克模型中通过降低白细胞粘附性来提高存活率的功效 (Waxman 等人,1996)

  9. 吸入性烟雾损伤后对肺功能的影响: 当与肝素结合使用时,利索非林显着降低了吸入性烟雾损伤后绵羊的损伤后氧分压梯度、肺分流和通气需求 (Tasaki 等人,2002)

  10. 脓毒症诱导的肺动脉高压和损伤的减轻: 利索非林治疗减轻了猪的脓毒症诱导的肺动脉高压、中性粒细胞减少和低氧血症 (Hasegawa 等人,1997)

  11. 骨髓移植中的有益作用: 一项研究发现,3 mg/kg 利索非林降低了接受相关供者异基因骨髓移植患者的感染发生率,并提高了 100 天存活率 (List 等人,2000)

  12. 糖尿病治疗的自组装偶联物: 一种自组装的利索非林-脂肪酸偶联物显示出抗炎活性,并以减少的剂量降低了 T1D 动物的血糖水平 (Italiya 等人,2019)

  13. 急性髓细胞性白血病治疗中的不良反应: 然而,在急性髓细胞性白血病治疗中,它与肠道通透性增加、恶心、呕吐和感染相关发病率增加有关 (Bow 和 Meddings,2006)

  14. 对血细胞变形能力的影响: 体外戊聚糖和利索非林增加了健康供者和慢性静脉疾病患者红细胞的变形能力 (Słoczyńska 等人,2013)

  15. 小鼠的药代动力学模型: 利索非林药代动力学的基于生理的建模研究预测了小鼠静脉注射后的血清和组织浓度 (Wyska 等人,2015)。</p

属性

IUPAC Name

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058709
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisofylline

CAS RN

100324-81-0
Record name Lisofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100324-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Lisofylline
Reactant of Route 3
(R)-Lisofylline
Reactant of Route 4
(R)-Lisofylline
Reactant of Route 5
(R)-Lisofylline
Reactant of Route 6
Reactant of Route 6
(R)-Lisofylline

Q & A

Q1: What innovative synthetic approach is described for producing (R)-Lisofylline?

A1: A novel boron-catalyzed regioselective deoxygenation method is presented in [] for synthesizing (R)-Lisofylline. This method focuses on the selective removal of oxygen from the terminal 1,2-diol at the primary position. This process hinges on the formation of a transient cyclic siloxane intermediate. This approach offers a valuable alternative to traditional asymmetric catalytic reactions, allowing for the production of (R)-Lisofylline with high enantiomeric excess.

Q2: How does active site crowding in enzymes impact the synthesis of (R)-Lisofylline precursors?

A2: Research in [] highlights the role of active site crowding in cytochrome P450 3A4, an enzyme capable of metabolizing a wide range of drugs. By strategically introducing steric hindrance within the enzyme's active site via rational mutagenesis, researchers were able to direct the oxidation process toward more sterically accessible positions on the substrate. This manipulation of enzyme selectivity proves beneficial in synthesizing a key precursor of (R)-Lisofylline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。